Propenal O-pentafluorophenylmethyl-oxime Propenal O-pentafluorophenylmethyl-oxime
Brand Name: Vulcanchem
CAS No.: 932710-55-9
VCID: VC8153527
InChI: InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+
SMILES: C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula: C10H6F5NO
Molecular Weight: 251.15 g/mol

Propenal O-pentafluorophenylmethyl-oxime

CAS No.: 932710-55-9

Cat. No.: VC8153527

Molecular Formula: C10H6F5NO

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Propenal O-pentafluorophenylmethyl-oxime - 932710-55-9

Specification

CAS No. 932710-55-9
Molecular Formula C10H6F5NO
Molecular Weight 251.15 g/mol
IUPAC Name (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine
Standard InChI InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+
Standard InChI Key ICDUEGOPUWNJNF-HQYXKAPLSA-N
Isomeric SMILES C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
SMILES C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Canonical SMILES C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Propenal O-pentafluorophenylmethyl-oxime, also known as acrolein O-2,3,4,5,6-PFBHA-oxime, is systematically named N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine. Its structure features a propenal backbone conjugated to an oxime group, which is further substituted with a pentafluorobenzyl moiety (Fig. 1) . The IUPAC InChIKey (ICDUEGOPUWNJNF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Table 1: Key Identifiers of Propenal O-Pentafluorophenylmethyl-Oxime

PropertyValueSource
CAS Registry Number932710-55-9
Molecular FormulaC10H6F5NO\text{C}_{10}\text{H}_{6}\text{F}_{5}\text{NO}
Molecular Weight251.15 g/mol
EC Number635-490-0

Synthesis and Purification Methods

Synthetic Pathways

The compound is synthesized via nucleophilic addition of pentafluorophenylhydroxylamine to acrolein in the presence of a sodium acetate catalyst . The reaction proceeds in ethanol under controlled temperature (20–25°C), yielding the oxime derivative through condensation (Eq. 1):

CH2=CHCHO+H2NOC6F5CH2NaOAc, EtOHCH2=CHC(NOC6F5CH2)=O[7][9]\text{CH}_2=\text{CH}-\text{CHO} + \text{H}_2\text{N}-\text{O}-\text{C}_6\text{F}_5\text{CH}_2 \xrightarrow{\text{NaOAc, EtOH}} \text{CH}_2=\text{CH}-\text{C}(\text{N}-\text{O}-\text{C}_6\text{F}_5\text{CH}_2)=\text{O} \quad[7][9]

Purification Techniques

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from dichloromethane-hexane mixtures, achieving >98% purity .

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a boiling point of 571.91 K (298.76°C) and a melting point of 24°C . Its gas-phase standard enthalpy of formation (ΔfH\Delta_fH^\circ) is calculated as -975.67 kJ/mol, while the vaporization enthalpy (ΔvapH\Delta_{\text{vap}}H) is 44.41 kJ/mol .

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
logPoct/wat\log P_{\text{oct/wat}}3.071Crippen Calculated
log10WS\log_{10}\text{WS}-4.36Crippen Calculated
Retention Index (ZB-Wax)1594GC-ECNI MS

Analytical Applications in Chromatography

Derivatization for Carbonyl Detection

Propenal O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds (e.g., formaldehyde, acrolein) in gas chromatography (GC). Its electron-capturing pentafluorophenyl group enhances detection sensitivity via electron capture negative ionization mass spectrometry (ECNI-MS) . For example, Schmarr et al. (2008) demonstrated its utility in headspace solid-phase microextraction (HS-SPME) for quantifying airborne acrolein at sub-ppb levels .

ParameterValueSource
Flash Point24°C
Storage Temperature0–6°C (under nitrogen)

Comparative Analysis with Related Compounds

Structural Analogues

Propenal O-pentafluorophenylmethyl-oxime shares functional similarities with formaldehyde O-pentafluorobenzyl-oxime (CAS 86356-73-2) but differs in reactivity due to its α,β-unsaturated system .

Table 4: Comparison with Analogous Oximes

CompoundMolecular FormulaKey FeatureApplication
Propenal O-PFBOC10H6F5NO\text{C}_{10}\text{H}_{6}\text{F}_{5}\text{NO}Conjugated enone-oximeGC derivatization
Formaldehyde O-PFBOC8H4F5NO\text{C}_8\text{H}_4\text{F}_5\text{NO}Saturated oximeAir monitoring

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